molecular formula C21H34O2 B13738038 Heneicosatetraenoic acid

Heneicosatetraenoic acid

Cat. No.: B13738038
M. Wt: 318.5 g/mol
InChI Key: FKUZSZSHDNEWMR-OOHUXFJYSA-N
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Description

Heneicosatetraenoic acid is a polyunsaturated fatty acid with the molecular formula C21H34O2. It is characterized by the presence of four double bonds in its carbon chain, making it a member of the polyunsaturated fatty acids family. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acid (DGLA) using delta-17 desaturase enzymes.

Industrial Production Methods

The industrial production of this compound can be achieved through the genetic engineering of microorganisms such as Mucor circinelloides. By overexpressing specific desaturase genes, these microorganisms can be engineered to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Heneicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heneicosatetraenoic acid has a wide range of scientific research applications, including:

Mechanism of Action

Heneicosatetraenoic acid exerts its effects through various molecular targets and pathways. It is involved in the modulation of enzyme activities, such as lipoxygenases and cyclooxygenases, which play a role in the metabolism of fatty acids. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heneicosatetraenoic acid is unique due to its specific carbon chain length and the position of its double bonds.

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-henicosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h13-20H,2-12H2,1H3,(H,22,23)/b14-13+,16-15+,18-17+,20-19+

InChI Key

FKUZSZSHDNEWMR-OOHUXFJYSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Origin of Product

United States

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